![molecular formula C12H15N3O5 B14201975 L-Alanyl-N-[(2-nitrophenyl)methyl]glycine CAS No. 877036-86-7](/img/structure/B14201975.png)
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is a dipeptide compound that consists of an alanine residue and a glycine residue, with a 2-nitrophenylmethyl group attached to the nitrogen atom of the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine typically involves the coupling of L-alanine and glycine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine has several applications in scientific research:
Biology: Investigated for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-Phenylalanyl-Glycine: Another dipeptide with a phenylalanine residue instead of a nitrophenyl group.
N-(3-Nitrophenyl)glycine Methyl Ester: A related compound with a similar nitrophenyl group but different peptide structure.
Uniqueness
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
877036-86-7 |
|---|---|
Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[[(2S)-2-aminopropanoyl]-[(2-nitrophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O5/c1-8(13)12(18)14(7-11(16)17)6-9-4-2-3-5-10(9)15(19)20/h2-5,8H,6-7,13H2,1H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
DHKUTHFXYNELOK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


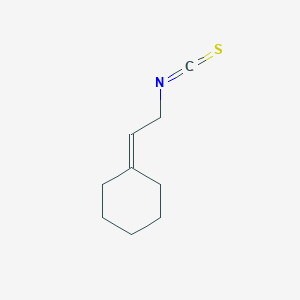
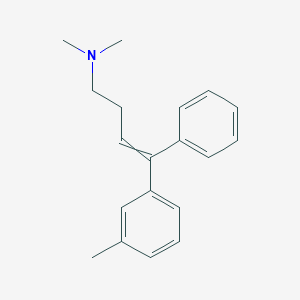
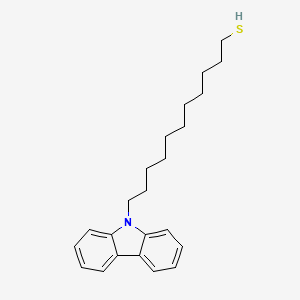
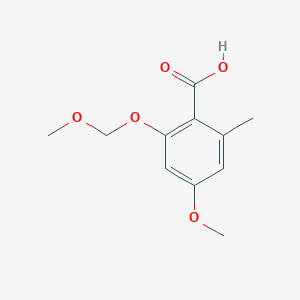

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)



![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
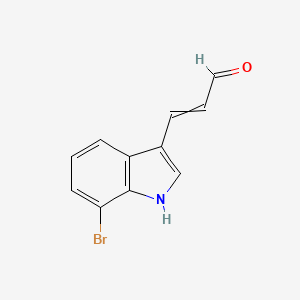
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
